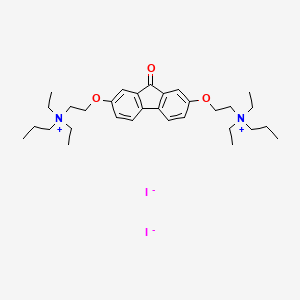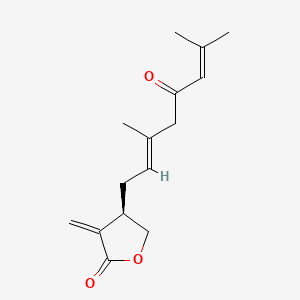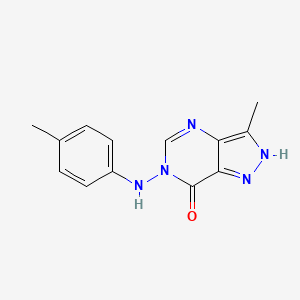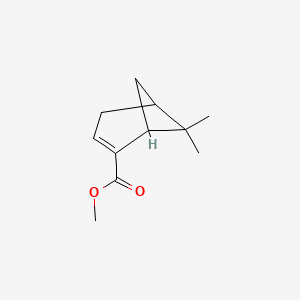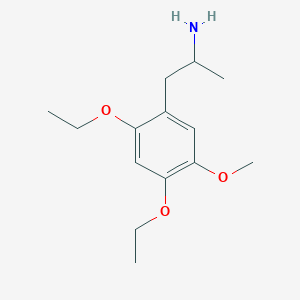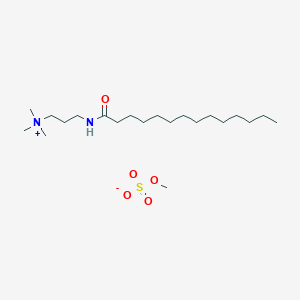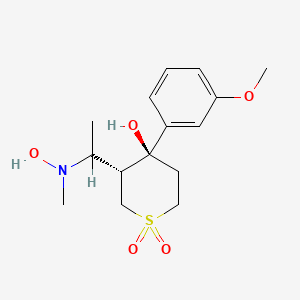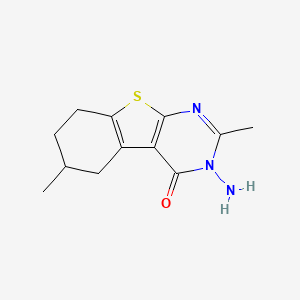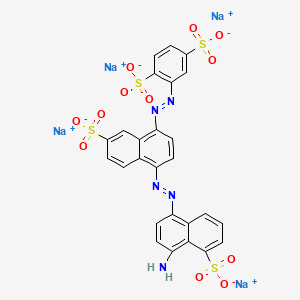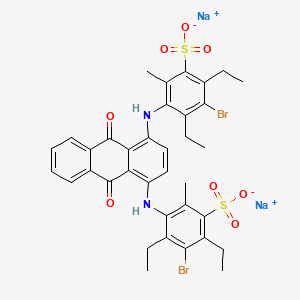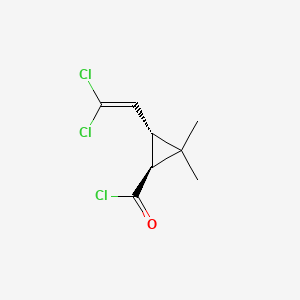
trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride: is a chemical compound belonging to the class of organochlorine compounds. It is known for its potent insecticidal properties and is often used in the formulation of pesticides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a series of chemical reactions starting from simpler organic compounds. One common method involves the reaction of 2,2-dimethylcyclopropane carboxylic acid with 2,2-dichlorovinyl chloride under controlled conditions. The reaction typically requires a catalyst and is conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the use of reactors that can handle large volumes and maintain precise temperature and pressure control.
Analyse Chemischer Reaktionen
Types of Reactions
Trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride has several scientific research applications:
Chemistry: : It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : The compound is studied for its effects on insect nervous systems, making it valuable in entomology research.
Medicine: : Research is ongoing to explore its potential use in developing new insecticides and pesticides.
Industry: : It is used in the formulation of commercial pesticides to control insect populations in agriculture.
Wirkmechanismus
The compound exerts its effects by interfering with the nervous system of insects. It binds to sodium channels in nerve cells, leading to prolonged depolarization and paralysis of the insect. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to nerve signal transmission.
Vergleich Mit ähnlichen Verbindungen
Trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride is similar to other pyrethroid compounds such as permethrin and cypermethrin . it is unique in its specific structure and the resulting biological activity. The presence of the dichlorovinyl group and the cyclopropylcarbonyl chloride moiety contribute to its distinct properties.
List of Similar Compounds
Permethrin
Cypermethrin
Deltamethrin
Esfenvalerate
Lambda-cyhalothrin
Eigenschaften
CAS-Nummer |
60254-21-9 |
|---|---|
Molekularformel |
C8H9Cl3O |
Molekulargewicht |
227.5 g/mol |
IUPAC-Name |
(1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H9Cl3O/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3/t4-,6+/m0/s1 |
InChI-Schlüssel |
CHLAOFANYRDCPD-UJURSFKZSA-N |
Isomerische SMILES |
CC1([C@H]([C@@H]1C(=O)Cl)C=C(Cl)Cl)C |
Kanonische SMILES |
CC1(C(C1C(=O)Cl)C=C(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,3aR,6S,6aS)-3-(4-methylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B15193350.png)


